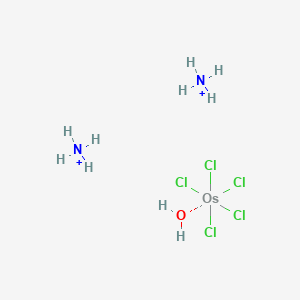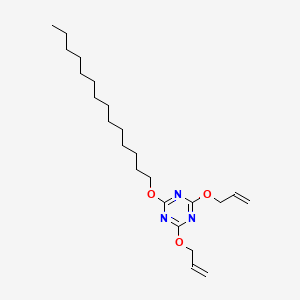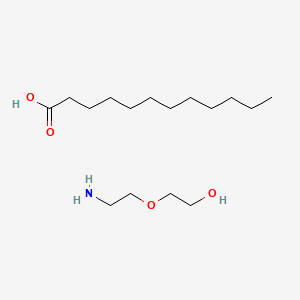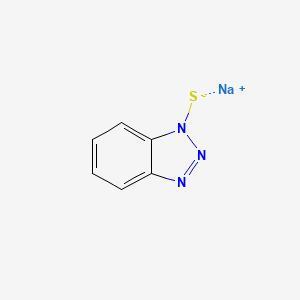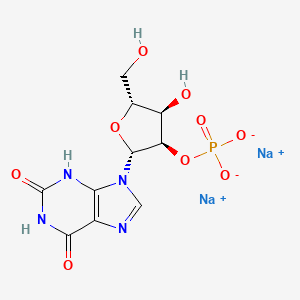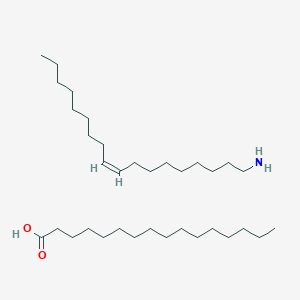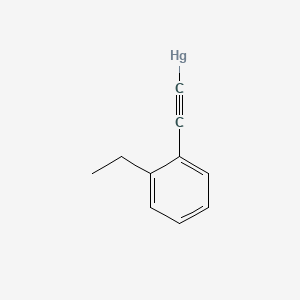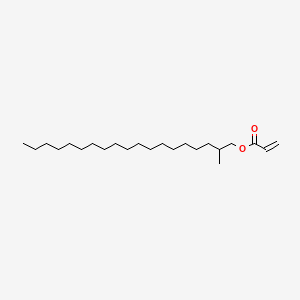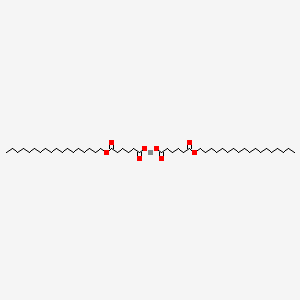
Calcium octadecyl adipate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Calcium octadecyl adipate is a chemical compound formed by the reaction of calcium ions with octadecyl adipate. This compound is known for its unique properties, which make it useful in various industrial and scientific applications. It is often used as a stabilizer and lubricant in different formulations.
Preparation Methods
Synthetic Routes and Reaction Conditions
Calcium octadecyl adipate can be synthesized through a reaction between calcium salts and octadecyl adipate under controlled conditions. The reaction typically involves the use of calcium chloride or calcium acetate as the calcium source. The reaction is carried out in an organic solvent, such as toluene or hexane, at elevated temperatures to ensure complete reaction.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The reaction mixture is then purified through filtration and recrystallization to obtain the pure compound. The process is optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Calcium octadecyl adipate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride can be used under anhydrous conditions.
Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of derivatives.
Scientific Research Applications
Calcium octadecyl adipate has several scientific research applications, including:
Chemistry: It is used as a stabilizer in polymer chemistry and as a lubricant in various chemical processes.
Biology: The compound is studied for its potential use in biological systems, particularly in the stabilization of biological membranes.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its biocompatibility.
Industry: It is widely used in the production of plastics, lubricants, and other industrial products.
Mechanism of Action
The mechanism by which calcium octadecyl adipate exerts its effects involves its interaction with other molecules. In biological systems, it can interact with cell membranes, stabilizing them and preventing degradation. In industrial applications, it acts as a lubricant by reducing friction between surfaces.
Comparison with Similar Compounds
Similar Compounds
Calcium stearate: Similar in structure but with a shorter carbon chain.
Calcium oleate: Contains an unsaturated fatty acid chain.
Calcium palmitate: Similar but with a different fatty acid chain length.
Uniqueness
Calcium octadecyl adipate is unique due to its long carbon chain, which provides enhanced lubricating properties and stability compared to other calcium salts. This makes it particularly useful in applications requiring high-performance lubricants and stabilizers.
Properties
CAS No. |
94109-12-3 |
|---|---|
Molecular Formula |
C48H90CaO8 |
Molecular Weight |
835.3 g/mol |
IUPAC Name |
calcium;6-octadecoxy-6-oxohexanoate |
InChI |
InChI=1S/2C24H46O4.Ca/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-22-28-24(27)21-18-17-20-23(25)26;/h2*2-22H2,1H3,(H,25,26);/q;;+2/p-2 |
InChI Key |
MHWFJVAQXWALEI-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)CCCCC(=O)[O-].CCCCCCCCCCCCCCCCCCOC(=O)CCCCC(=O)[O-].[Ca+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


